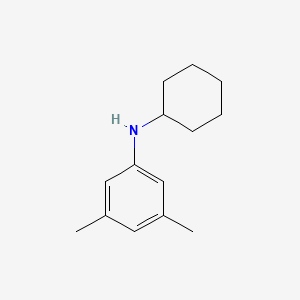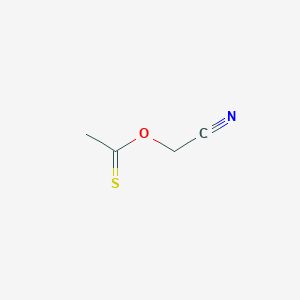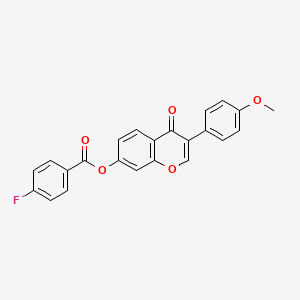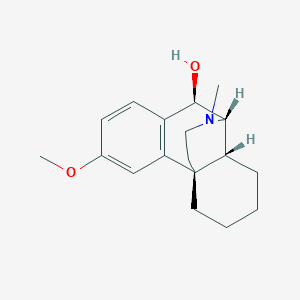![molecular formula C24H29N5O3 B14112333 2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials are carefully selected to ensure the correct functional groups are present for subsequent reactions. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups into an aromatic ring using an alkyl halide and a Lewis acid catalyst.
Cyclization Reactions: These reactions form the purino[7,8-a]imidazole ring system through intramolecular bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3,3-Dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3,3-Dimethyl-2-oxobutyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H29N5O3 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H29N5O3/c1-13-9-10-17(14(2)11-13)28-15(3)16(4)29-19-20(25-22(28)29)26(8)23(32)27(21(19)31)12-18(30)24(5,6)7/h9-11H,12H2,1-8H3 |
Clave InChI |
KGAUILBLWMITHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)



![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)

